molecular formula C13H8FN B8128791 3-Ethynyl-5-(3-fluorophenyl)-pyridine

3-Ethynyl-5-(3-fluorophenyl)-pyridine

Cat. No.: B8128791
M. Wt: 197.21 g/mol
InChI Key: AZZBPSCNRLJECR-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(3-fluorophenyl)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an ethynyl group and a fluorophenyl group in the structure of this compound may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(3-fluorophenyl)-pyridine typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available 3-fluorobenzaldehyde and 3-ethynylpyridine.

    Reaction Conditions: A common method involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.

    Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(3-fluorophenyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(3-fluorophenyl)-pyridine depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylpyridine: Lacks the fluorophenyl group, which may result in different reactivity and properties.

    5-(3-Fluorophenyl)-pyridine: Lacks the ethynyl group, which may affect its chemical behavior.

    3-Ethynyl-5-phenylpyridine: Similar structure but without the fluorine atom, which may influence its electronic properties.

Uniqueness

3-Ethynyl-5-(3-fluorophenyl)-pyridine is unique due to the presence of both the ethynyl and fluorophenyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

3-ethynyl-5-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c1-2-10-6-12(9-15-8-10)11-4-3-5-13(14)7-11/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBPSCNRLJECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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